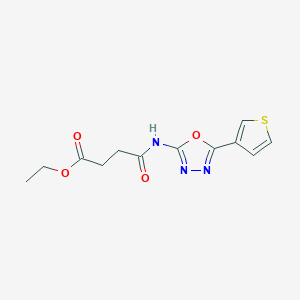
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Therapeutic Potential
The synthesis of novel indole-based hybrid oxadiazole scaffolds, including derivatives related to Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate, has shown significant urease inhibitory activity. These compounds, through a series of nucleophilic substitution reactions, displayed potent inhibitory potential against the urease enzyme, suggesting their value in therapeutic agent design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Industrial Applications and Photoelectronic Device Use
Another study focused on the synthesis and characterization of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. The compounds exhibit good thermal stability and the absorption peak in their photoluminescence spectrum indicates potential use in photoelectronic devices (Shafi et al., 2021).
Anti-diabetic Agents
Compounds structurally related to this compound have been synthesized and tested for their antidiabetic potential via α-glucosidase enzyme inhibition. Some derivatives showed significant activity, making them promising leads for further antidiabetic agent research (Nazir et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
A novel electron-transporting small-molecule material for white organic light-emitting diodes (OLEDs) has been developed, featuring oxadiazole among its components. This material, with excellent thermal stability and photophysical properties, facilitates the fabrication of efficient, fully solution-processed multilayer OLEDs, indicating the versatility of oxadiazole derivatives in advanced electronic applications (Liu et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives have also been explored for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating significant efficiency. This suggests their potential as protective agents against corrosion, further highlighting the chemical utility and application breadth of oxadiazole derivatives (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-2-18-10(17)4-3-9(16)13-12-15-14-11(19-12)8-5-6-20-7-8/h5-7H,2-4H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIRYBQRZMWHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
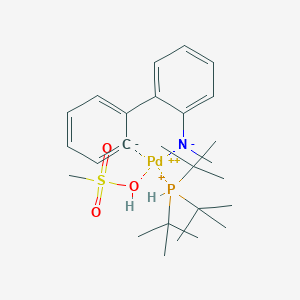

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2583041.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)
![4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2583043.png)

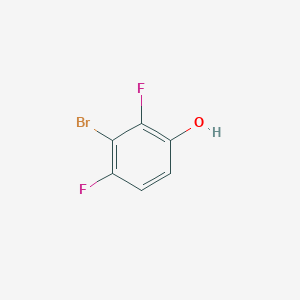
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)
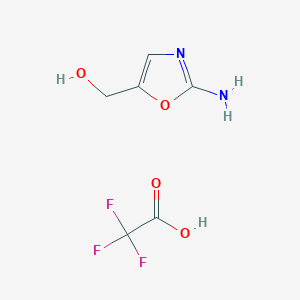
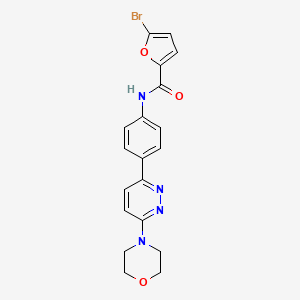
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
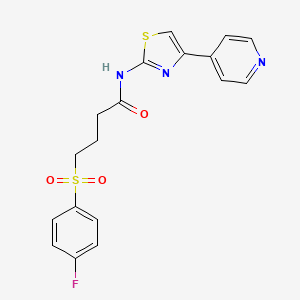
![2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide](/img/structure/B2583057.png)
